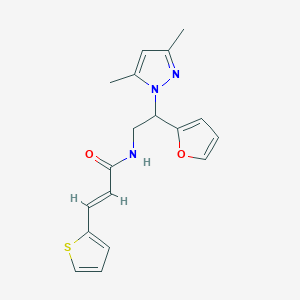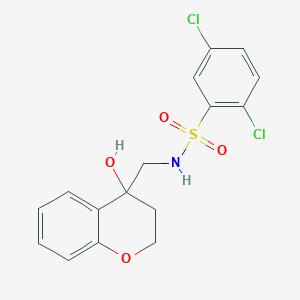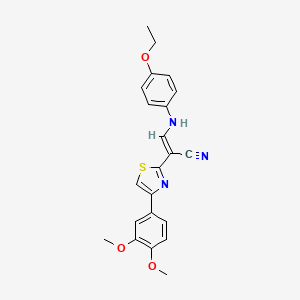![molecular formula C16H10F4N2O2 B2380452 N-[Cyano-(2,4-difluorophenyl)methyl]-2-(difluoromethoxy)benzamide CAS No. 2249270-29-7](/img/structure/B2380452.png)
N-[Cyano-(2,4-difluorophenyl)methyl]-2-(difluoromethoxy)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[Cyano-(2,4-difluorophenyl)methyl]-2-(difluoromethoxy)benzamide is a synthetic organic compound characterized by the presence of cyano, difluorophenyl, and difluoromethoxy groups attached to a benzamide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[Cyano-(2,4-difluorophenyl)methyl]-2-(difluoromethoxy)benzamide typically involves the condensation of 2,4-difluorobenzyl cyanide with 2-(difluoromethoxy)benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
N-[Cyano-(2,4-difluorophenyl)methyl]-2-(difluoromethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids under strong oxidative conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
科学研究应用
N-[Cyano-(2,4-difluorophenyl)methyl]-2-(difluoromethoxy)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用机制
The mechanism of action of N-[Cyano-(2,4-difluorophenyl)methyl]-2-(difluoromethoxy)benzamide involves its interaction with molecular targets such as enzymes or receptors. The cyano group can form hydrogen bonds with active site residues, while the difluoromethoxy group can enhance the compound’s lipophilicity, facilitating its passage through cellular membranes. These interactions can modulate the activity of the target proteins, leading to various biological effects .
相似化合物的比较
Similar Compounds
N-(2,4-Difluorophenyl)-2-fluorobenzamide: Similar structure but lacks the cyano group.
4-Cyano-N-(2-fluorophenyl)benzamide: Similar structure but lacks the difluoromethoxy group.
Uniqueness
N-[Cyano-(2,4-difluorophenyl)methyl]-2-(difluoromethoxy)benzamide is unique due to the combination of cyano, difluorophenyl, and difluoromethoxy groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and enhances the compound’s stability and reactivity .
属性
IUPAC Name |
N-[cyano-(2,4-difluorophenyl)methyl]-2-(difluoromethoxy)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F4N2O2/c17-9-5-6-10(12(18)7-9)13(8-21)22-15(23)11-3-1-2-4-14(11)24-16(19)20/h1-7,13,16H,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHIKPOPKQDDAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(C#N)C2=C(C=C(C=C2)F)F)OC(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F4N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylate](/img/structure/B2380369.png)


![(2S,3S)-2-Propan-2-yl-N-[2-(prop-2-enoylamino)ethyl]oxane-3-carboxamide](/img/structure/B2380372.png)

![7-cyclopentyl-1,3-dimethyl-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2380375.png)
![3-{[(4-methylphenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2380376.png)

![1-(3-chloro-4-methylphenyl)-N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2380380.png)
![N-(2-methoxyethyl)-2-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2380383.png)
![4-[(3-Chlorophenyl)methyl]cyclohexan-1-one](/img/structure/B2380388.png)
![3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazinyl]-N-(3,4-dichlorophenyl)-3-oxopropanamide](/img/structure/B2380390.png)
![Methyl 6-(2-phenylacetyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2380391.png)
![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide](/img/structure/B2380393.png)
